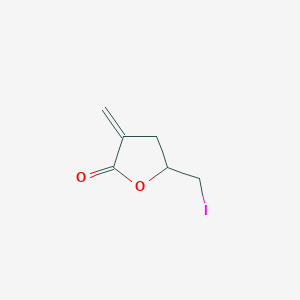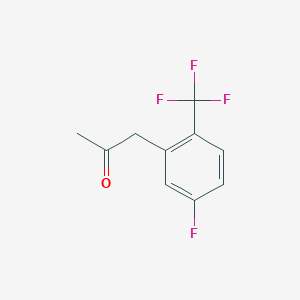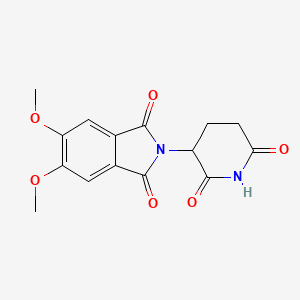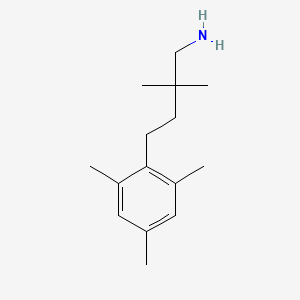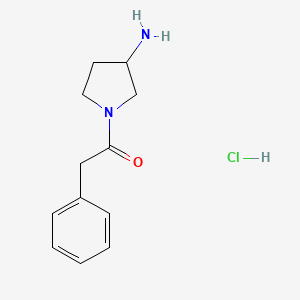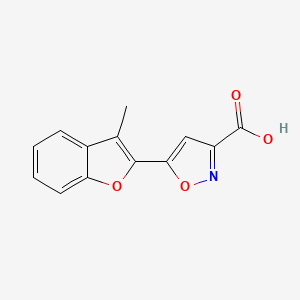
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. Benzofuran is known for its wide range of biological activities, while isoxazole is recognized for its therapeutic potential. The fusion of these two moieties in a single molecule can lead to unique chemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions or via the dehydrative cyclization of o-hydroxybenzyl ketones.
Formation of Isoxazole Moiety: Isoxazole rings can be synthesized using various methods, including the reaction of nitrile oxides with alkynes or alkenes.
Coupling of Benzofuran and Isoxazole: The final step involves coupling the benzofuran and isoxazole moieties, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzofuran moiety.
Substitution: The compound can undergo substitution reactions, particularly at positions on the benzofuran or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and selectivity for its targets. Together, these structural features contribute to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen have similar benzofuran structures and are used in the treatment of skin diseases.
Isoxazole Derivatives: Compounds like 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole are known for their COX-1 inhibitory activity and potential therapeutic applications.
Uniqueness
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid is unique due to the combination of benzofuran and isoxazole moieties in a single molecule. This fusion can lead to enhanced biological activity and selectivity, making it a promising candidate for drug development and other scientific research applications .
特性
分子式 |
C13H9NO4 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
5-(3-methyl-1-benzofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c1-7-8-4-2-3-5-10(8)17-12(7)11-6-9(13(15)16)14-18-11/h2-6H,1H3,(H,15,16) |
InChIキー |
ZMRZJDDOICBDKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC(=NO3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
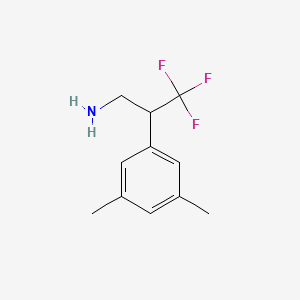
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)
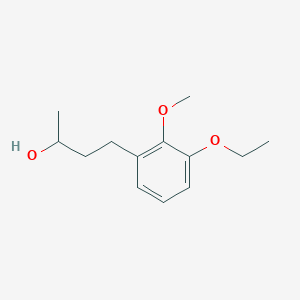
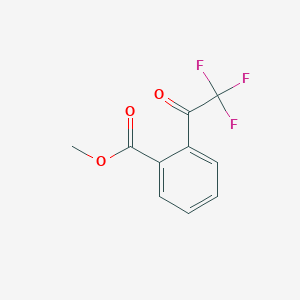
![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
